molecular formula C20H18ClF3N4O2 B2829643 2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione CAS No. 338761-86-7

2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione

Cat. No.: B2829643
CAS No.: 338761-86-7
M. Wt: 438.84
InChI Key: CNCNPZKFUGETNB-UHFFFAOYSA-N
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Description

2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione is a complex organic compound featuring a trifluoromethyl-substituted pyridine ring, a piperazine moiety, and an isoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile.

Major Products

    Oxidation: N-oxides of the piperazine moiety.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity profile.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine moiety can interact with various biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione is unique due to its combination of a trifluoromethyl-substituted pyridine ring, a piperazine moiety, and an isoindole-1,3-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O2/c21-16-11-13(20(22,23)24)12-25-17(16)27-8-5-26(6-9-27)7-10-28-18(29)14-3-1-2-4-15(14)19(28)30/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNPZKFUGETNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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